molecular formula C23H30O3 B12679939 Benzoic acid, 4-(pentyloxy)-, 4-pentylphenyl ester CAS No. 50649-49-5

Benzoic acid, 4-(pentyloxy)-, 4-pentylphenyl ester

Cat. No.: B12679939
CAS No.: 50649-49-5
M. Wt: 354.5 g/mol
InChI Key: NUPGDLXTNARSON-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(pentyloxy)-, 4-pentylphenyl ester (CAS 38444-15-4; molecular formula C₂₄H₃₂O₃) is a liquid crystalline ester derivative of benzoic acid. Structurally, it consists of a benzoic acid moiety substituted with a pentyloxy group (-O-C₅H₁₁) at the para position, esterified to a 4-pentylphenyl group. This compound belongs to a class of calamitic (rod-shaped) mesogens, which are pivotal in the development of liquid crystal displays (LCDs) due to their anisotropic molecular geometry and tunable phase transitions . Its synthesis typically involves esterification of 4-pentyloxybenzoic acid with 4-pentylphenol under acid catalysis, though detailed protocols are proprietary in industrial settings.

Properties

CAS No.

50649-49-5

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

(4-pentylphenyl) 4-pentoxybenzoate

InChI

InChI=1S/C23H30O3/c1-3-5-7-9-19-10-14-22(15-11-19)26-23(24)20-12-16-21(17-13-20)25-18-8-6-4-2/h10-17H,3-9,18H2,1-2H3

InChI Key

NUPGDLXTNARSON-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Pentylphenol 4-n-pentyloxybenzoate typically involves the esterification of 4-n-pentylphenol with 4-n-pentyloxybenzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-n-Pentylphenol 4-n-pentyloxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-n-Pentylphenol 4-n-pentyloxybenzoate can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted aromatic compounds, depending on the nature of the electrophile.

Scientific Research Applications

4-n-Pentylphenol 4-n-pentyloxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the interactions of alkylphenols with biological systems.

    Industry: Used in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-n-Pentylphenol 4-n-pentyloxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the ester group can participate in hydrophobic interactions with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

(a) 4-Hexyloxybenzoic Acid 4-Pentylphenyl Ester (CAS 50802-52-3)

  • Structure : Features a hexyloxy (-O-C₆H₁₃) group instead of pentyloxy.
  • Molecular Weight : 368.51 g/mol (vs. 368.51 g/mol for the target compound due to identical formula) .
  • Properties : The longer hexyloxy chain enhances molecular rigidity, raising the nematic-to-isotropic transition temperature (TNI) compared to the pentyloxy analog. This improves thermal stability in mesophases .

(b) 4-Octyloxybenzoic Acid 4-Pentylphenyl Ester (CAS 65629-01-8)

  • Structure : Substituted with an octyloxy (-O-C₈H₁₇) group.
  • Molecular Weight : 412.56 g/mol.
  • Properties : The extended octyloxy chain increases intermolecular van der Waals interactions, stabilizing smectic phases at higher temperatures. However, excessive chain length may reduce clearing points due to increased conformational flexibility .

Alkyl vs. Alkoxy Substituents

4-Methoxybenzoic Acid 4-Pentylphenyl Ester (CAS 50649-62-2)

  • Structure : Methoxy (-O-CH₃) replaces pentyloxy.
  • Molecular Weight : 298.38 g/mol.
  • Properties : The shorter methoxy group reduces hydrophobicity and lowers TNI significantly, rendering it less suitable for high-temperature LCD applications. However, it may exhibit faster switching times in electric fields .

Branched and Cyclic Substituents

4-(1-Methylethyl)benzoic Acid 4-(Pentyloxy)phenyl Ester (CAS 62716-91-0)

  • Structure : Incorporates a branched isopropyl (-CH(CH₃)₂) group on the benzoic acid.
  • Molecular Weight : 326.43 g/mol.
  • Properties : Branching disrupts molecular linearity, suppressing liquid crystalline behavior. This compound primarily serves as an intermediate in organic synthesis rather than a mesogen .

4-(trans-4-Propylcyclohexyl)benzoic Acid 4-Pentylphenyl Ester (CAS 90937-41-0)

  • Structure : Cyclohexyl ring introduces rigidity.
  • Molecular Weight : 408.61 g/mol.
  • Properties : The cyclohexane core enhances rotational freedom while maintaining anisotropy, making it suitable for low-temperature nematic phases in flexible displays .

Key Data and Research Findings

Thermal and Mesomorphic Properties

Compound (CAS) Alkoxy/Alkyl Substituent Molecular Weight (g/mol) Phase Behavior (DSC Data) Applications
38444-15-4 (Target) Pentyloxy, pentylphenyl 368.51 Nematic: 85–120°C; Smectic: >120°C LCDs, optical devices
50802-52-3 (Hexyloxy analog) Hexyloxy, pentylphenyl 368.51 Nematic: 95–135°C High-temp LC mixtures
65629-01-8 (Octyloxy analog) Octyloxy, pentylphenyl 412.56 Smectic: 110–150°C Specialty LC phases
50649-62-2 (Methoxy analog) Methoxy, pentylphenyl 298.38 Nematic: 60–90°C Fast-switching displays

Data compiled from

Q & A

Basic: What are the recommended synthetic pathways for preparing benzoic acid, 4-(pentyloxy)-, 4-pentylphenyl ester, and how can purity be optimized?

Methodological Answer:
The compound is typically synthesized via esterification of 4-(pentyloxy)benzoic acid with 4-pentylphenol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and reflux at 80–100°C for 6–12 hours .
  • Purity Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to detect residual solvents or unreacted precursors .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify ester carbonyl signals (~168–170 ppm in ¹³C NMR) and aromatic protons (δ 6.8–8.0 ppm in ¹H NMR) .
  • FTIR : Confirm ester C=O stretch (~1720 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 368.2352 for C₂₅H₃₂O₃) and fragmentation patterns .

Basic: How is thermal stability assessed for this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically 250–300°C for similar esters) to assess stability under nitrogen atmosphere (heating rate: 10°C/min) .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points, liquid crystalline mesophases) with heating/cooling cycles (5°C/min) .

Advanced: How can liquid crystalline behavior be systematically characterized?

Methodological Answer:

  • Polarized Optical Microscopy (POM) : Observe textural changes (e.g., schlieren textures for nematic phases) between crossed polarizers during heating/cooling .
  • X-ray Diffraction (XRD) : Analyze layer spacing in smectic phases using small-angle XRD. For example, a d-spacing of ~30 Å correlates with alkyl chain length in mesogens .
  • Comparative Studies : Benchmark against structurally analogous esters (e.g., 4-methoxybenzoic acid 4-pentylphenyl ester, which exhibits a nematic phase at 96°C ).

Advanced: How to resolve contradictions in thermal data (e.g., TGA vs. DSC)?

Methodological Answer:
Discrepancies often arise from experimental conditions or sample history:

  • Decomposition vs. Phase Transitions : TGA measures mass loss (decomposition), while DSC detects enthalpy changes (melting/recrystallization). For example, a DSC endotherm at 150°C may indicate melting, while TGA shows decomposition at 280°C .
  • Sample Preparation : Ensure identical thermal histories (e.g., annealing) for both techniques. Use inert atmospheres to avoid oxidative degradation during TGA .

Advanced: What computational methods predict structure-property relationships for this ester?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to calculate dipole moments and frontier molecular orbitals, which influence mesophase stability .
  • Molecular Dynamics (MD) : Simulate alkyl chain packing in liquid crystalline phases using force fields (e.g., OPLS-AA) to correlate with experimental XRD data .

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